molecular formula C24H26N2O3 B4808856 (3,5-Dimethylmorpholin-4-yl)-[2-(3-ethoxyphenyl)quinolin-4-yl]methanone

(3,5-Dimethylmorpholin-4-yl)-[2-(3-ethoxyphenyl)quinolin-4-yl]methanone

Cat. No.: B4808856
M. Wt: 390.5 g/mol
InChI Key: VIAHISYNHKFPAU-UHFFFAOYSA-N
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Description

(3,5-Dimethylmorpholin-4-yl)-[2-(3-ethoxyphenyl)quinolin-4-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring substituted with dimethyl groups and a quinoline ring substituted with an ethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylmorpholin-4-yl)-[2-(3-ethoxyphenyl)quinolin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline ring, followed by the introduction of the ethoxyphenyl group. The final step involves the formation of the morpholine ring with dimethyl substitutions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylmorpholin-4-yl)-[2-(3-ethoxyphenyl)quinolin-4-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce morpholine derivatives.

Scientific Research Applications

(3,5-Dimethylmorpholin-4-yl)-[2-(3-ethoxyphenyl)quinolin-4-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of (3,5-Dimethylmorpholin-4-yl)-[2-(3-ethoxyphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with chlorine substitutions.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in flexible plastic articles.

    Palladium(II) acetate: A catalyst for various organic reactions.

Uniqueness

(3,5-Dimethylmorpholin-4-yl)-[2-(3-ethoxyphenyl)quinolin-4-yl]methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring with dimethyl substitutions and a quinoline ring with an ethoxyphenyl group sets it apart from other compounds with similar applications.

Properties

IUPAC Name

(3,5-dimethylmorpholin-4-yl)-[2-(3-ethoxyphenyl)quinolin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-4-29-19-9-7-8-18(12-19)23-13-21(20-10-5-6-11-22(20)25-23)24(27)26-16(2)14-28-15-17(26)3/h5-13,16-17H,4,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAHISYNHKFPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(COCC4C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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